molecular formula C18H39NSn B14568246 N-(But-1-en-1-yl)-1,1,1-tributyl-N-ethylstannanamine CAS No. 61385-62-4

N-(But-1-en-1-yl)-1,1,1-tributyl-N-ethylstannanamine

Cat. No.: B14568246
CAS No.: 61385-62-4
M. Wt: 388.2 g/mol
InChI Key: ZQKRBYPAMWBDIG-UHFFFAOYSA-N
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Description

N-(But-1-en-1-yl)-1,1,1-tributyl-N-ethylstannanamine is an organotin compound characterized by the presence of a tin atom bonded to an ethyl group, three butyl groups, and a but-1-en-1-yl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-1-en-1-yl)-1,1,1-tributyl-N-ethylstannanamine typically involves the reaction of tributyltin hydride with an appropriate alkene under specific conditions. One common method involves the hydrostannation of but-1-en-1-yl with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automation in industrial settings enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(But-1-en-1-yl)-1,1,1-tributyl-N-ethylstannanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: Reduction reactions can convert the compound into different organotin hydrides.

    Substitution: The but-1-en-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Organotin oxides and hydroxides.

    Reduction: Organotin hydrides.

    Substitution: Various substituted organotin compounds depending on the nucleophile used.

Scientific Research Applications

N-(But-1-en-1-yl)-1,1,1-tributyl-N-ethylstannanamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.

    Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(But-1-en-1-yl)-1,1,1-tributyl-N-ethylstannanamine involves its interaction with molecular targets through the tin atom. The tin atom can coordinate with various ligands, facilitating catalytic reactions and the formation of stable complexes. The compound’s reactivity is influenced by the electronic and steric properties of the substituents attached to the tin atom.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: A commonly used organotin compound in organic synthesis.

    Triphenyltin chloride: Another organotin compound with different substituents.

    Tetraethyltin: An organotin compound with four ethyl groups.

Uniqueness

N-(But-1-en-1-yl)-1,1,1-tributyl-N-ethylstannanamine is unique due to the presence of the but-1-en-1-yl group, which imparts distinct reactivity and properties compared to other organotin compounds. Its ability to undergo specific chemical reactions and form stable complexes makes it valuable in various applications.

Properties

CAS No.

61385-62-4

Molecular Formula

C18H39NSn

Molecular Weight

388.2 g/mol

IUPAC Name

N-ethyl-N-tributylstannylbut-1-en-1-amine

InChI

InChI=1S/C6H12N.3C4H9.Sn/c1-3-5-6-7-4-2;3*1-3-4-2;/h5-6H,3-4H2,1-2H3;3*1,3-4H2,2H3;/q-1;;;;+1

InChI Key

ZQKRBYPAMWBDIG-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)N(CC)C=CCC

Origin of Product

United States

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